

Mmp2-IN-1: A Deep Dive into its Impact on Cellular Signaling Pathways

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Compound of Interest

Compound Name: *Mmp2-IN-1*

Cat. No.: *B10857014*

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Abstract

Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix components, a process integral to both normal physiological functions and pathological conditions such as cancer metastasis and angiogenesis.[1][2] The development of specific inhibitors for MMP-2 is a key area of interest in therapeutic research. This technical guide focuses on **Mmp2-IN-1**, a notable inhibitor of MMP-2, and elucidates its effects on critical cellular signaling pathways. Through a comprehensive review of existing literature, this document provides an in-depth analysis of the molecular mechanisms modulated by **Mmp2-IN-1**, supported by quantitative data, detailed experimental methodologies, and visual representations of the affected pathways.

Introduction to Mmp2-IN-1

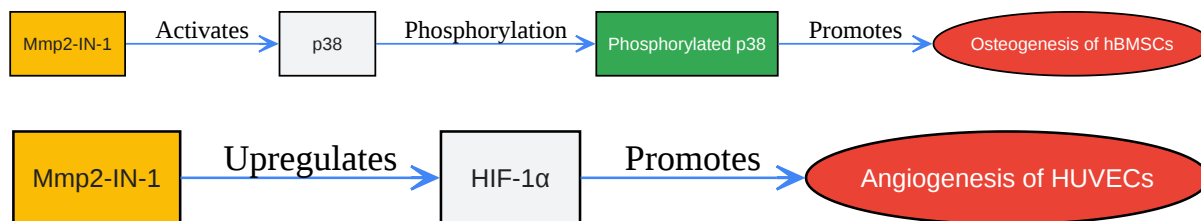
Mmp2-IN-1, also referred to as MMP-2 Inhibitor I (MMP2-I1), is a compound identified for its ability to specifically block the enzymatic activity of Matrix Metalloproteinase-2.[2][3] MMP-2 is a member of the gelatinase subgroup of MMPs and is instrumental in the breakdown of type IV collagen, a primary component of the basement membrane.[1] Dysregulation of MMP-2 activity is implicated in numerous pathologies, including tumor invasion, angiogenesis, and tissue remodeling.[4][5] **Mmp2-IN-1** serves as a valuable tool for investigating the functional roles of MMP-2 and as a potential therapeutic agent for diseases characterized by excessive MMP-2 activity.

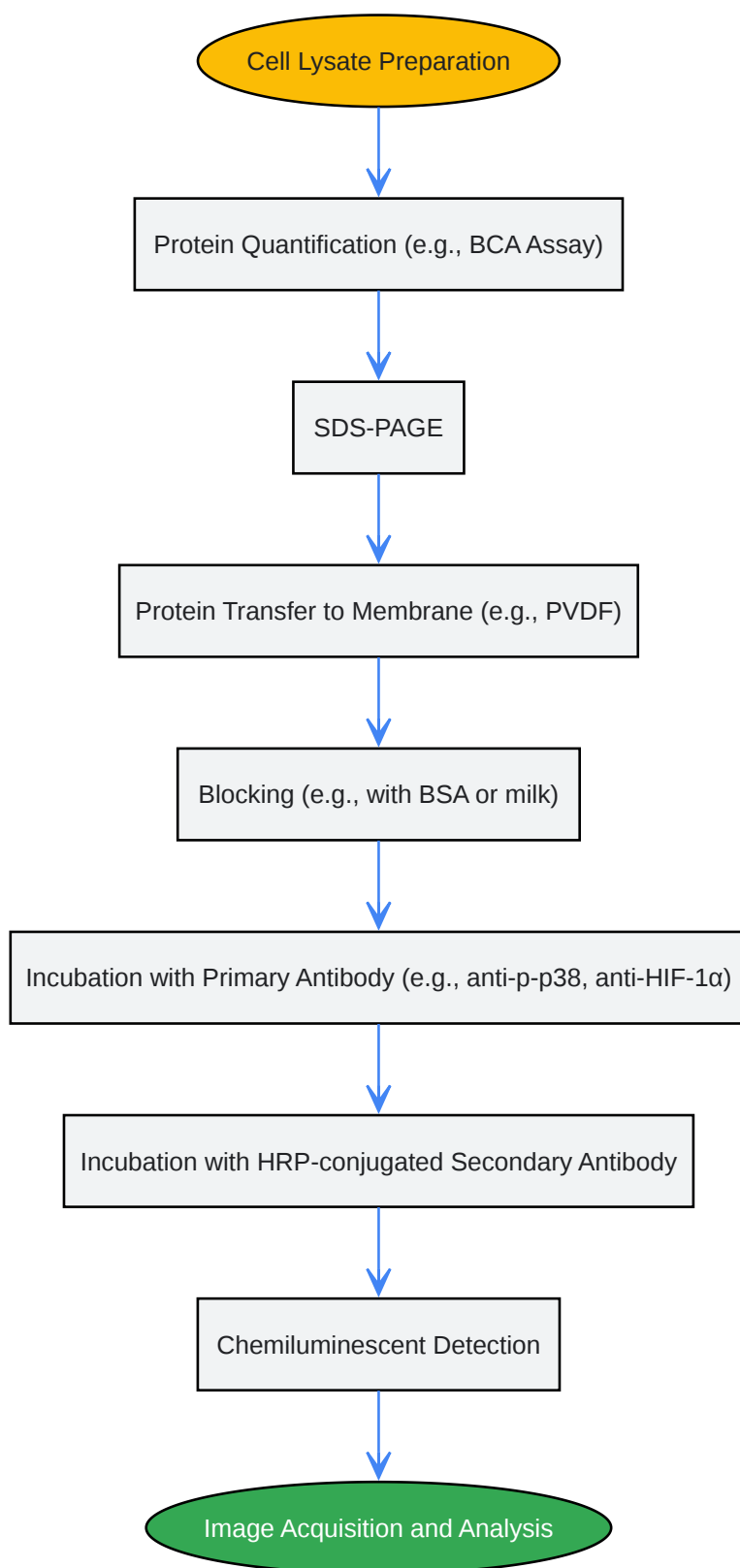
Signaling Pathways Modulated by Mmp2-IN-1

Current research indicates that **Mmp2-IN-1** exerts its cellular effects by modulating at least two key signaling pathways: the p38/mitogen-activated protein kinase (MAPK) pathway and the hypoxia-inducible factor (HIF)-1 α pathway.[3]

Activation of the p38/MAPK Signaling Pathway

Studies have demonstrated that **Mmp2-IN-1** promotes the osteogenesis of human bone marrow mesenchymal stem cells (hBMSCs) by activating the p38/MAPK signaling pathway.[3] This activation leads to the phosphorylation of p38. It is noteworthy that **Mmp2-IN-1**'s effect appears to be specific to the p38 pathway, as it did not affect other signaling molecules such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), β -catenin, p65, or p-SMAD in the same study.[3]





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